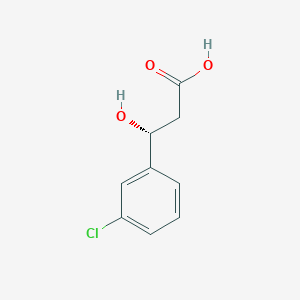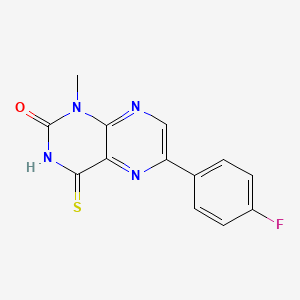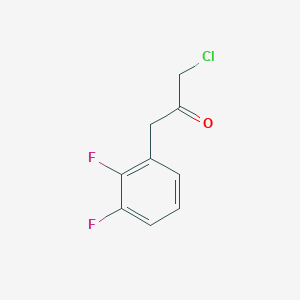![molecular formula C14H11NO3S B2398568 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide CAS No. 2379994-93-9](/img/structure/B2398568.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide, also known as FTCD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of furan derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide involves the inhibition of specific enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and pathways play crucial roles in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide has been shown to modulate various biochemical and physiological processes in the body. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide is its ability to selectively target specific enzymes and signaling pathways, making it a promising candidate for the development of targeted therapies. However, the limitations of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide include its low solubility and stability, which can affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and stability. Additionally, further studies are needed to investigate the efficacy and safety of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide in preclinical and clinical settings. Moreover, the potential of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide as a therapeutic agent in other diseases, such as neurodegenerative disorders, warrants further investigation.
Synthesemethoden
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide can be synthesized through a multistep process, involving the reaction of furan-2-carboxylic acid with thionyl chloride to yield furan-2-carbonyl chloride. This intermediate is then reacted with 4-(furan-3-yl)thiophen-2-ylmethanamine to form the final product, N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-4-18-13)15-7-12-6-11(9-19-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVNAXIVFDZBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

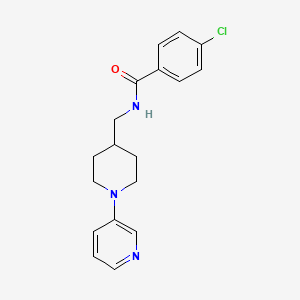
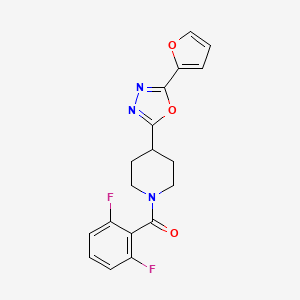

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)
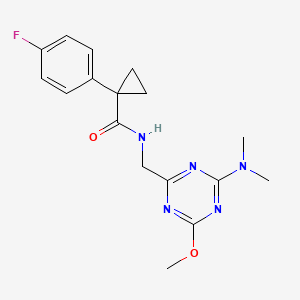
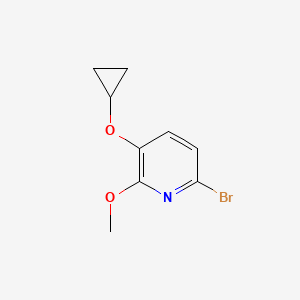

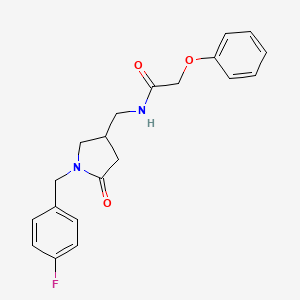
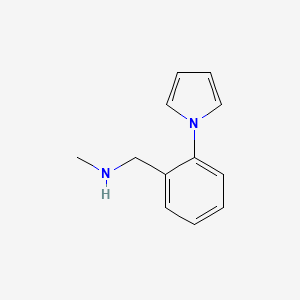
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)
